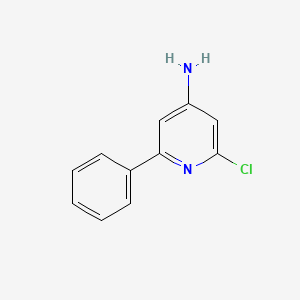

2-Chloro-6-phenyl-4-pyridinamine

Description

Contextualization within Pyridinamine Chemistry and Heterocyclic Scaffolds

Pyridinamines, which are amino derivatives of pyridine (B92270), form a crucial class of heterocyclic compounds. wiktionary.org The pyridine ring is a fundamental heterocyclic scaffold found in numerous natural products, pharmaceuticals, and functional materials. The introduction of an amino group to the pyridine ring, creating a pyridinamine, significantly influences the molecule's electronic properties and reactivity, making it a valuable building block in organic synthesis. These compounds are known to be colorless solids. wikipedia.orgwikipedia.org

The position of the amino group on the pyridine ring (2-, 3-, or 4-position) gives rise to different isomers with distinct chemical behaviors. For instance, 2-aminopyridine (B139424) is produced through the Chichibabin reaction, where pyridine reacts with sodium amide. wikipedia.org 3-Aminopyridine can be synthesized via a Hofmann rearrangement of nicotinamide. wikipedia.org These synthetic routes highlight the diverse strategies employed to access various pyridinamine isomers.

Substituted pyridinamines, such as 2-Chloro-6-phenyl-4-pyridinamine, offer even greater synthetic utility. The presence of multiple substituents on the pyridine ring allows for regioselective modifications, enabling the construction of highly functionalized and complex molecular architectures. The chlorine atom at the 2-position can act as a leaving group in nucleophilic substitution reactions, while the phenyl group at the 6-position can be modified through various cross-coupling reactions. The amino group at the 4-position provides a site for acylation, alkylation, and other transformations.

Significance of Substituted Pyridinamine Derivatives in Advanced Organic Synthesis

Substituted pyridinamine derivatives are indispensable tools in advanced organic synthesis, serving as key intermediates in the construction of a wide array of complex molecules. The strategic placement of different functional groups on the pyridinamine core allows for a high degree of molecular diversity and the targeted synthesis of compounds with specific properties.

The versatility of substituted pyridinamines is demonstrated by their use in the synthesis of various heterocyclic systems. For example, substituted 2-amino-4-picolines are used as starting materials to create pyrazolo[3,4-c]pyridine-5-carbonitriles, which are key intermediates for trisubstituted derivatives with potential biological activities. nih.gov Furthermore, the development of mild and efficient methods for synthesizing multi-substituted pyridines, such as the solvent-free reaction of ylidenemalononitriles with primary amines, underscores the ongoing efforts to expand the synthetic toolbox for accessing these valuable scaffolds. nih.govrsc.org

In medicinal chemistry, substituted pyridinamines are integral to the design and synthesis of new therapeutic agents. The ability to fine-tune the steric and electronic properties of the molecule by introducing different substituents is crucial for optimizing drug-receptor interactions. For instance, the synthesis of 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides has led to the discovery of potent kinase inhibitors with potential applications in cancer therapy. nih.gov Similarly, the development of 2-amino-6-chloro-4-(N-methylpiperazino)pyrimidines as inhibitors of spiroperidol binding highlights the importance of substituted pyrimidine (B1678525) scaffolds, which share structural similarities with pyridinamines, in neuroscience research. nih.gov

The strategic importance of substituted pyridinamines is also evident in the agrochemical industry. For example, 4-Amino-2-chloropyridine is a crucial intermediate in the synthesis of forchlorfenuron, a plant growth regulator. chemicalbook.com This underscores the broad impact of substituted pyridinamine chemistry across different scientific disciplines.

| Property | Value |

| IUPAC Name | 2-chloro-6-phenylpyridin-4-amine |

| Molecular Formula | C11H9ClN2 |

| Molecular Weight | 204.66 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CC(=C2)N)Cl |

| InChI Key | BGEBQRUHSNWHKJ-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-phenylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-11-7-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHZMMOZVKNZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Phenyl 4 Pyridinamine

Retrosynthetic Analysis for 2-Chloro-6-phenyl-4-pyridinamine

A retrosynthetic analysis of this compound outlines a strategic disassembly of the target molecule to identify potential starting materials and key bond formations. The primary disconnections involve the C-Cl, C-N (amine), and C-C (phenyl) bonds attached to the pyridine (B92270) core.

A logical approach begins with the disconnection of the C4-amino group, leading back to a 4-halo-2-chloro-6-phenylpyridine intermediate. This disconnection is strategically sound as the amination of halopyridines is a well-established transformation. nih.govresearchgate.net Subsequently, the C6-phenyl bond can be disconnected, suggesting a cross-coupling reaction between a phenyl-containing organometallic reagent and a 2,4-dichloropyridine (B17371) derivative. Finally, the C2-chloro group can be traced back to a corresponding hydroxypyridine or aminopyridine precursor, which can undergo chlorination. This stepwise analysis provides a flexible blueprint for the synthesis, allowing for the strategic introduction of each functional group.

Precursor Selection and Functional Group Interconversions

The successful synthesis of this compound hinges on the careful selection of precursors and the efficient execution of functional group interconversions. Key to this is the regioselective installation of the chloro, phenyl, and amino groups onto the pyridine ring.

Strategies for Regioselective Chlorination of Pyridinamine Scaffolds

The regioselective chlorination of pyridinamine scaffolds is a critical step in the synthesis of the target molecule. Direct chlorination of aminopyridines can be challenging due to the activating nature of the amino group, which can lead to multiple chlorination products. One effective strategy involves the use of N-oxides. researchgate.net The oxidation of the pyridine nitrogen to an N-oxide deactivates the ring towards electrophilic substitution and directs chlorination to the 2- and 4-positions. researchgate.net Subsequent deoxygenation restores the pyridine ring. Another approach utilizes a blocking group strategy to protect certain positions while chlorination is carried out at the desired location. Furthermore, modern methods employing reagents like Selectfluor™ in the presence of a chloride source (e.g., LiCl) have shown high regioselectivity for the chlorination of 2-aminopyridines under mild conditions. rsc.org

Methods for Phenyl Group Introduction at C6 of the Pyridine Ring

The introduction of a phenyl group at the C6 position of the pyridine ring is typically achieved through cross-coupling reactions. youtube.comwikipedia.orgbyjus.com The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple a boronic acid or ester with a halide, is a widely employed and versatile method. In this context, a 2-chloro-6-halopyridine derivative can be reacted with phenylboronic acid. Another powerful tool is the Stille coupling, which involves the reaction of an organotin reagent with an organic halide, also catalyzed by palladium. The choice of reaction depends on the specific substrate and the desired reaction conditions. These methods offer high yields and good functional group tolerance, making them ideal for complex molecule synthesis.

Amination Reactions for the C4 Position

The final key transformation is the introduction of the amino group at the C4 position. This is commonly achieved through nucleophilic aromatic substitution (SNAr) on a 4-halopyridine precursor. nih.govresearchgate.net The reaction of 2-chloro-4-halo-6-phenylpyridine with ammonia (B1221849) or a protected amine source can provide the desired 4-pyridinamine. nih.gov The reactivity of the 4-position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the presence of the chloro substituent at the 2-position. Recent advancements in C-H amination offer a more direct approach, though regioselectivity can be a challenge. nih.govresearchgate.net

Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound is no exception, with transition metal-catalyzed reactions playing a pivotal role.

Transition Metal-Catalyzed Cross-Coupling Reactions

As previously mentioned, transition metal-catalyzed cross-coupling reactions are instrumental in forming the C-C bond between the pyridine ring and the phenyl group. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings are the most prevalent. These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. For instance, the use of specific phosphine (B1218219) ligands can enhance the efficiency of the catalyst and control the regioselectivity of the coupling. The development of highly active and stable palladium catalysts has significantly broadened the scope and applicability of these reactions in the synthesis of complex pyridine derivatives.

Below is an interactive data table summarizing the key synthetic transformations and the types of catalysts often employed.

| Transformation | Reagents/Catalysts | Position on Pyridine Ring |

| Chlorination | N-chlorosuccinimide (NCS), POCl₃, Selectfluor™/LiCl | C2 |

| Phenylation | Phenylboronic acid (Suzuki), Phenyltributyltin (Stille), Pd catalysts | C6 |

| Amination | Ammonia, Buchwald-Hartwig amination (Pd or Cu catalysts) | C4 |

Application of Organocatalysis in Pyridine Functionalization

The functionalization of the pyridine ring in this compound and related structures can be effectively achieved through various catalytic methods. While transition-metal catalysis has been a traditional approach, organocatalysis has emerged as a powerful and often more sustainable alternative. Organocatalysts, which are small organic molecules, can activate substrates and facilitate reactions with high chemo-, regio-, and enantioselectivity.

In the context of pyridine functionalization, organocatalysis can be employed in reactions such as nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C2 position of this compound is displaced by a nucleophile. Chiral organocatalysts can be utilized to introduce new functional groups in an enantioselective manner, which is of paramount importance in the synthesis of chiral drugs.

Optimization of Reaction Parameters for Yield and Selectivity

The efficiency of any synthetic protocol hinges on the careful optimization of reaction parameters. For the synthesis and subsequent transformations of this compound, several factors must be considered to maximize yield and selectivity.

Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity by affecting the solubility of reactants and stabilizing transition states.

Temperature: Reaction temperature is a critical factor that controls the rate of reaction. Higher temperatures can lead to faster reactions but may also promote side reactions, thus lowering selectivity.

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting materials, but prolonged reaction times can lead to the formation of degradation products.

A systematic approach, often involving Design of Experiments (DoE), is employed to identify the optimal set of conditions. The following table illustrates a hypothetical optimization study for a nucleophilic substitution reaction on a related 2-chloropyridine (B119429) derivative.

| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Toluene | 80 | 5 | 12 | 75 |

| 2 | Dioxane | 100 | 5 | 12 | 85 |

| 3 | Dioxane | 100 | 2.5 | 24 | 82 |

| 4 | Dioxane | 120 | 2.5 | 6 | 90 |

This table is a representative example and does not depict actual experimental data for this compound.

Development of Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a commercially important intermediate like this compound, establishing sustainable synthetic routes is a key objective.

Strategies for developing sustainable routes include:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. A study on the aminomethylation of 2-chloro-4-phenylphenol, a related phenolic compound, utilized ethanol (B145695) as a solvent at room temperature, which is a more environmentally benign choice compared to many other organic solvents. researchgate.net

Catalysis: Employing catalytic processes, including organocatalysis and biocatalysis, to reduce the need for stoichiometric reagents and minimize waste.

The synthesis of this compound and its derivatives can be made more sustainable by carefully considering these principles throughout the synthetic planning and process development stages. For instance, the reaction of 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile with various nucleophiles represents a pathway to diverse heterocyclic compounds, and optimizing the conditions for these reactions can enhance their sustainability. qu.edu.qa

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 6 Phenyl 4 Pyridinamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide information about the structure of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed map of the molecular framework can be constructed.

¹H NMR Chemical Shift Assignments and Coupling Pattern Analysis

The ¹H NMR spectrum of 2-Chloro-6-phenyl-4-pyridinamine is expected to reveal distinct signals for the protons on the pyridine (B92270) and phenyl rings, as well as the amine protons. The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing chloro group and the phenyl substituent, along with the amino group, will cause characteristic shifts in the pyridine ring protons.

The protons of the phenyl group will likely appear as a multiplet in the aromatic region, with their exact chemical shifts and coupling patterns depending on the rotational dynamics around the C-C bond connecting the two rings. The protons on the pyridine ring are expected to show characteristic doublet or singlet signals depending on their neighboring protons. The amine protons may appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.5 - 6.7 | s | - |

| H-5 | 6.8 - 7.0 | s | - |

| Phenyl H (ortho) | 7.8 - 8.0 | d | 7-8 |

| Phenyl H (meta) | 7.4 - 7.6 | t | 7-8 |

| Phenyl H (para) | 7.3 - 7.5 | t | 7-8 |

| NH₂ | 4.5 - 5.5 | br s | - |

Note: This is a predictive table. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis for Carbon Framework Confirmation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms. The carbon atoms bonded to chlorine and nitrogen will be significantly deshielded and appear at higher chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 158 - 162 |

| C-3 | 108 - 112 |

| C-4 | 155 - 159 |

| C-5 | 105 - 109 |

| C-6 | 157 - 161 |

| Phenyl C (ipso) | 138 - 142 |

| Phenyl C (ortho) | 128 - 132 |

| Phenyl C (meta) | 129 - 133 |

| Phenyl C (para) | 127 - 131 |

Note: This is a predictive table. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in confirming the connectivity of the protons within the phenyl ring and potentially between the pyridine ring protons if any coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly valuable for identifying the connectivity between different parts of the molecule, for instance, confirming the attachment of the phenyl group to the C-6 position of the pyridine ring by observing a correlation between the ortho-protons of the phenyl ring and the C-6 carbon of the pyridine ring.

Mass Spectrometry for Molecular Mass Verification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₁₁H₉ClN₂), the expected exact mass can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ (³⁵Cl) | 205.0533 |

| [M+H]⁺ (³⁷Cl) | 207.0503 |

Note: This is a predictive table. Actual experimental values may vary.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This provides valuable information about the structure of the molecule. The fragmentation of this compound would likely involve the loss of small molecules or radicals, such as HCl, HCN, or the phenyl group. The analysis of these fragmentation pathways can help to confirm the proposed structure.

Predicted Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 205 | 170 | HCl |

| 205 | 128 | C₆H₅ |

| 170 | 143 | HCN |

Note: This is a predictive table. Actual experimental values may vary.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement of a crystalline solid. This technique would provide the definitive solid-state structure of this compound, revealing key intramolecular and intermolecular features.

To perform this analysis, a high-quality single crystal of the compound would be required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Based on the crystallographic analysis of analogous compounds, such as other substituted phenylpyridines and aminopyridines, certain structural parameters for this compound can be anticipated. nih.govtubitak.gov.tr The crystal system is likely to be monoclinic or orthorhombic. The molecule itself would exhibit a non-planar conformation, with a notable dihedral angle between the pyridine and phenyl rings. Key bond lengths and angles would conform to standard values for sp²-hybridized carbon-carbon, carbon-nitrogen, and carbon-chlorine bonds.

Table 1: Anticipated X-ray Crystallographic Data for this compound (based on analogous structures)

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | Typically 2 or 4 |

| Key Bond Lengths (Å) | C-Cl: ~1.74, C-N (pyridine): ~1.34, C-N (amine): ~1.38, C-C (inter-ring): ~1.49 |

| Key Bond Angles (°) | C-C-Cl: ~119, C-N-C (pyridine): ~117, Dihedral angle (phenyl-pyridine): 20-50° |

| Hydrogen Bonding | Expected N-H···N interactions |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of a compound and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for the analysis of organic molecules like this compound.

Reversed-phase HPLC (RP-HPLC) would be the method of choice for determining the purity of this compound. researchgate.netscispace.com This technique separates compounds based on their hydrophobicity. A stationary phase, typically a C18-modified silica gel, is used in conjunction with a polar mobile phase.

For the analysis of this compound, a gradient elution method would likely be employed to ensure the efficient separation of the target compound from any potential impurities, which may have a wide range of polarities. helixchrom.comsielc.com The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). thermofisher.cn Detection would most effectively be achieved using a UV detector, as the aromatic rings in the molecule are expected to exhibit strong absorbance in the UV region (around 254 nm). researchgate.net

Table 2: Proposed HPLC Method for the Analysis of this compound

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular structure, this compound is expected to be amenable to GC analysis, likely coupled with a mass spectrometry (MS) detector for definitive identification of the analyte and any impurities.

The analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column, typically coated with a non-polar or medium-polarity stationary phase (e.g., a polysiloxane-based phase), separates the components of the mixture based on their boiling points and interactions with the stationary phase.

A temperature programming method, where the column temperature is gradually increased, would be optimal to ensure good resolution and peak shape for this compound and any related substances. A flame ionization detector (FID) could be used for quantification, while a mass spectrometer would provide structural information based on the fragmentation pattern of the molecule. cdc.gov

Table 3: Proposed GC-MS Method for the Analysis of this compound

| Parameter | Proposed Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 m/z |

| Injection Volume | 1 µL (splitless injection) |

Reactivity Profiles and Mechanistic Pathways of 2 Chloro 6 Phenyl 4 Pyridinamine

Electrophilic Substitution Reactions on the Pyridine (B92270) and Phenyl Moieties

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. This deactivation is further intensified by the presence of the electron-withdrawing chloro substituent. However, the amino group at the C4-position is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 2-Chloro-6-phenyl-4-pyridinamine, the positions ortho to the amino group are C3 and C5.

Due to the presence of the deactivating chloro and phenyl groups, harsh reaction conditions would likely be required for electrophilic substitution to occur on the pyridine ring. When subjected to such conditions, nitration, halogenation, or sulfonation would be expected to proceed at the C3 or C5 position, guided by the activating effect of the amino group. The phenyl group is also susceptible to electrophilic attack, and under forcing conditions, substitution on the phenyl ring could compete with substitution on the pyridine ring.

| Reaction | Reagents and Conditions | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Chloro-3-nitro-6-phenyl-4-pyridinamine and/or 2-Chloro-5-nitro-6-phenyl-4-pyridinamine |

| Bromination | Br₂/FeBr₃ | 2-Chloro-3-bromo-6-phenyl-4-pyridinamine and/or 2-Chloro-5-bromo-6-phenyl-4-pyridinamine |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid and/or this compound-5-sulfonic acid |

Interactive Data Table: Predicted Electrophilic Substitution Reactions

Note: The precise regioselectivity would be influenced by the interplay of electronic and steric factors, and experimental verification would be necessary to confirm the major product(s).

Nucleophilic Aromatic Substitution at the C2-Chlorine Position

The C2 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The chloro substituent at this position is a good leaving group, making this compound a suitable substrate for nucleophilic aromatic substitution (SNAᵣ) reactions. A wide variety of nucleophiles can displace the chloride, providing a versatile method for the synthesis of diversely substituted 4-amino-6-phenylpyridines.

These reactions typically proceed via a Meisenheimer-like intermediate, where the nucleophile adds to the C2 position, forming a tetrahedral intermediate which then rearomatizes by expelling the chloride ion. The rate of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

| Nucleophile | Typical Reagents and Conditions | Product Type |

| Amines (R-NH₂) | Amine, base (e.g., K₂CO₃, NaOtBu), solvent (e.g., DMF, Dioxane), heat or Pd-catalysis | N²-substituted-6-phenyl-2,4-pyridinediamine |

| Alkoxides (RO⁻) | Alcohol, strong base (e.g., NaH, KOtBu) | 2-Alkoxy-6-phenyl-4-pyridinamine |

| Thiols (RSH) | Thiol, base (e.g., NaH) | 2-(Alkylthio)-6-phenyl-4-pyridinamine |

Interactive Data Table: Nucleophilic Aromatic Substitution Reactions

Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a highly efficient and general method for the C-N bond formation at the C2 position under milder conditions than traditional SNAᵣ reactions.

Reactions Involving the C4-Amino Group

The amino group at the C4-position of this compound can undergo a range of reactions typical of aromatic amines.

Diazotization: Treatment with nitrous acid (HONO), generated in situ from a nitrite (B80452) salt and a strong acid, would convert the C4-amino group into a diazonium salt. This diazonium salt can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents at the C4 position, such as halides, cyano, or hydroxyl groups.

Acylation: The amino group can be readily acylated by reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional groups.

Alkylation: Alkylation of the C4-amino group can be achieved using alkyl halides. However, over-alkylation to form secondary and tertiary amines can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

| Reaction | Reagents and Conditions | Product Type |

| Diazotization | NaNO₂, HCl, 0-5 °C | 2-Chloro-6-phenylpyridine-4-diazonium chloride |

| Acylation | Acyl chloride, pyridine or triethylamine | N-(2-Chloro-6-phenylpyridin-4-yl)amide |

| Alkylation | Alkyl halide, base | N-Alkyl-2-chloro-6-phenyl-4-pyridinamine |

Interactive Data Table: Reactions of the C4-Amino Group

Oxidative and Reductive Transformations of the Pyridine Nucleus

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can exhibit different reactivity compared to the parent pyridine and can be a useful intermediate for further functionalization. For instance, N-oxidation can facilitate certain electrophilic substitution reactions.

Reduction: The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions, typically using a noble metal catalyst such as platinum or palladium on carbon at elevated pressure and temperature. The chloro and phenyl substituents may also be affected depending on the reaction conditions. For example, the chloro group may be removed by hydrogenolysis. Selective reduction of the pyridine ring without affecting the substituents can be challenging and would require careful optimization of the reaction conditions.

| Transformation | Reagents and Conditions | Product Type |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound N-oxide |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, high pressure | 6-Phenyl-4-piperidinamine (dechlorinated) or 2-Chloro-6-phenyl-4-piperidinamine |

Interactive Data Table: Oxidative and Reductive Transformations

Investigation of Reaction Intermediates and Transition States

The reactivity of this compound can be rationalized by considering the stability of the intermediates and transition states involved in its reactions.

Electrophilic Substitution: In electrophilic substitution, the reaction proceeds through a positively charged intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. For this compound, the amino group at C4 can effectively stabilize the positive charge at the C3 and C5 positions through resonance, thus directing the electrophilic attack to these positions. Computational studies on similar systems would likely show that the transition states leading to the C3 and C5 substituted products have lower activation energies.

Nucleophilic Aromatic Substitution: The key intermediate in the SNAᵣ reaction at the C2 position is a negatively charged Meisenheimer complex. The electron-withdrawing pyridine nitrogen and the chloro substituent help to stabilize this anionic intermediate. The transition state for the formation of the Meisenheimer complex is the rate-determining step. Computational models would likely illustrate a transition state where the nucleophile is partially bonded to the C2 carbon and the C-Cl bond is partially broken.

Computational Chemistry and Molecular Modeling of 2 Chloro 6 Phenyl 4 Pyridinamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of molecules. These methods provide insights into electron distribution, molecular orbital energies, and other key electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the ground-state properties of organic compounds like 2-chloro-6-phenyl-4-pyridinamine. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

For a molecule with a similar pyridine (B92270) core, DFT calculations have been successfully used to achieve good agreement between computed and experimental geometric parameters. nih.gov These calculations would also yield important energetic information, such as the total electronic energy and the dipole moment, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Hypothetical Value |

| Total Electronic Energy | [Value] Hartree |

| Dipole Moment | [Value] Debye |

| C-Cl Bond Length | [Value] Å |

| C-N (amino) Bond Length | [Value] Å |

| Pyridine Ring C-N Bond Lengths | [Value Range] Å |

| Phenyl Ring C-C Bond Lengths | [Value Range] Å |

| Torsional Angle (Pyridine-Phenyl) | [Value] Degrees |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that would be obtained from DFT calculations. Specific values for this compound require dedicated computational studies.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity.

For pyridine derivatives, FMO analysis can identify the regions of the molecule most likely to be involved in chemical reactions. For instance, in related aminopyridine compounds, the HOMO is often localized on the amino group and the pyridine ring, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO may be distributed across the pyridine and phenyl rings, indicating potential sites for nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | [Value] |

| LUMO | [Value] |

| HOMO-LUMO Gap (ΔE) | [Value] |

Note: The data in this table is hypothetical. Actual FMO energies for this compound would need to be determined through specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a molecule like this compound, which has a flexible torsional angle between the pyridine and phenyl rings, MD simulations can provide valuable insights into its conformational landscape and flexibility.

By simulating the molecule's motion over nanoseconds or longer, MD can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets or other molecules, as its conformation can significantly influence its binding affinity and reactivity. The simulations would reveal the range of dihedral angles adopted by the phenyl-pyridine linkage and how this flexibility is influenced by the solvent environment.

Theoretical Studies on Intermolecular Interactions and Host-Guest Chemistry

The structure of this compound, with its amino group, nitrogen atoms in the pyridine ring, and aromatic systems, suggests its potential to participate in various intermolecular interactions. These include hydrogen bonding (with the amino group as a donor and the pyridine nitrogen as an acceptor) and π-π stacking interactions between the phenyl and pyridine rings of adjacent molecules. nih.gov

Computational methods can be used to model and quantify these interactions. For example, quantum chemical calculations can determine the strength and geometry of hydrogen bonds. Furthermore, theoretical studies can explore the potential of this compound to act as a guest molecule in host-guest chemistry. Its planar structure and functional groups might allow it to fit into the cavities of host molecules like cyclodextrins or calixarenes, forming stable complexes driven by non-covalent interactions.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, theoretical calculations can provide predictions for various spectroscopic techniques:

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. This theoretical spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific functional groups and molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted NMR spectra can be instrumental in confirming the structure of the synthesized compound and assigning signals in the experimental spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| IR Spectroscopy | N-H Stretching Frequency | [Value] cm⁻¹ |

| IR Spectroscopy | C-Cl Stretching Frequency | [Value] cm⁻¹ |

| ¹³C NMR Spectroscopy | Chemical Shift (C-Cl) | [Value] ppm |

| ¹H NMR Spectroscopy | Chemical Shift (Amino Protons) | [Value] ppm |

Note: This table provides an illustration of the types of spectroscopic parameters that can be predicted computationally. The actual values would require specific calculations for this compound.

Computational Approaches for Reaction Pathway Elucidation

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, theoretical methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, if this compound were to undergo a nucleophilic aromatic substitution reaction, computational studies could help determine whether the reaction proceeds via an addition-elimination or an elimination-addition mechanism. rsc.org This information is invaluable for understanding the reactivity of the compound and for designing new synthetic routes.

Derivatization Strategies and Analogue Synthesis for 2 Chloro 6 Phenyl 4 Pyridinamine

Systematic Modification of the Halogen Substituent

The chlorine atom at the 2-position of the pyridine (B92270) ring serves as a key handle for introducing a variety of other functional groups via nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen facilitates this type of transformation.

Modification of the halogen can be a critical step in modulating the electronic properties and metabolic stability of the molecule. For instance, replacing chlorine with fluorine can enhance binding affinity to target proteins and improve metabolic resistance by strengthening the carbon-halogen bond. Conversely, substitution with heavier halogens like bromine or iodine can introduce new interaction points, such as halogen bonding, and can also serve as a prelude to further cross-coupling reactions.

Common transformations for the chloro group include:

Fluorination: The conversion of the 2-chloro substituent to a 2-fluoro group can be achieved using nucleophilic fluorinating agents like potassium fluoride (B91410) in a high-boiling point aprotic polar solvent, a process known as the Halex reaction. usgs.gov

Bromination and Iodination: While direct substitution of chlorine with bromine or iodine is less common, these analogues can often be synthesized from a common precursor or via Sandmeyer-type reactions if the corresponding amine were available.

Cross-Coupling Reactions: The 2-chloro position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of alkyl, aryl, and amino substituents.

| Reagent/Catalyst | Product | Reaction Type |

| KF/aprotic polar solvent | 2-Fluoro-6-phenyl-4-pyridinamine | Nucleophilic Aromatic Substitution (Halex) |

| R-B(OH)2/Pd catalyst | 2-Aryl-6-phenyl-4-pyridinamine | Suzuki Coupling |

| R-NH2/Pd catalyst | N-substituted-2-amino-6-phenyl-4-pyridinamine | Buchwald-Hartwig Amination |

Diversification of the Phenyl Ring via Aromatic Substitutions

The phenyl ring at the 6-position of the pyridine core is another key site for structural diversification. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents, thereby altering the steric and electronic profile of the molecule. The directing effects of the pyridine ring on the phenyl group need to be considered in these transformations.

Key derivatization reactions for the phenyl ring include:

Nitration: Introduction of a nitro group, typically at the para- or ortho-position, can be achieved using a mixture of nitric acid and sulfuric acid.

Halogenation: Bromination or chlorination of the phenyl ring can be accomplished using the appropriate halogen in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, onto the phenyl ring, although careful optimization of reaction conditions is necessary to avoid side reactions.

| Reagent | Substituent | Position(s) |

| HNO3/H2SO4 | -NO2 | ortho, para |

| Br2/FeBr3 | -Br | ortho, para |

| R-COCl/AlCl3 | -COR | meta, para |

Functionalization of the Pyridinamine Group

The amino group at the 4-position of the pyridine ring is a versatile functional group that can undergo a wide range of chemical modifications. These modifications can be used to introduce new pharmacophores, alter solubility, and modulate the basicity of the nitrogen atom.

Functionalization of the aminopyridine moiety is a common strategy in drug discovery to fine-tune the properties of a lead compound. For instance, acylation can introduce amide functionalities capable of forming hydrogen bonds, while alkylation can be used to explore the impact of steric bulk.

Common derivatization strategies for the pyridinamine group include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides.

N-Alkylation: Introduction of alkyl groups can be achieved through reductive amination or by reaction with alkyl halides.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and acceptors.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents at the 4-position.

| Reagent | Functional Group |

| R-COCl | Amide |

| R-CHO, NaBH4 | Secondary Amine |

| R-SO2Cl | Sulfonamide |

Synthesis of Isosteric and Bioisosteric Analogues

Isosteric and bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a molecule while retaining its biological activity. This involves replacing a specific functional group or a part of the scaffold with another that has similar steric and electronic properties.

For 2-Chloro-6-phenyl-4-pyridinamine, several isosteric and bioisosteric modifications can be envisaged:

Pyridine Ring Analogues: The pyridine ring itself can be replaced by other five- or six-membered heterocyclic rings such as pyrimidine (B1678525), pyrazine, or even bicyclic systems.

Phenyl Ring Analogues: The phenyl group at the 6-position can be substituted with other aromatic or heteroaromatic rings like thiophene, furan, or a different substituted phenyl ring.

Amine Bioisosteres: The amino group can be replaced with other functional groups that can act as hydrogen bond donors, such as a hydroxyl group or a small amide.

| Original Group | Isosteric/Bioisosteric Replacement |

| Phenyl | Thienyl, Furyl, Pyridyl |

| Pyridine | Pyrimidine, Pyrazine |

| -NH2 | -OH, -NHCHO |

Design and Synthesis of Bridged and Fused Derivatives

The creation of bridged and fused ring systems from the this compound scaffold can lead to conformationally constrained analogues with potentially enhanced selectivity and potency for biological targets. These more rigid structures can provide valuable insights into the bioactive conformation of the molecule.

The synthesis of such derivatives often involves intramolecular cyclization reactions or multicomponent reactions where the pyridinamine core acts as a key building block.

Strategies for creating bridged and fused derivatives include:

Intramolecular Cyclization: Functionalization of both the 2- and 4-positions with appropriate reactive groups can lead to the formation of a new ring upon cyclization. For example, a nucleophilic group at the 4-amino position could displace the 2-chloro substituent in an intramolecular SNAr reaction.

Pictet-Spengler and Bischler-Napieralski type reactions: If the amino group is part of a larger chain, it can participate in classical cyclization reactions to form fused heterocyclic systems. nih.gov

Multi-component Reactions: The aminopyridine can be used as a component in reactions like the Ugi or Passerini reaction to build complex, fused structures in a single step. nih.gov

Synthesis of Fused Heterocycles: The pyridinamine can be a precursor for the synthesis of fused systems like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines through condensation with appropriate bifunctional reagents. nih.govnih.gov

| Reaction Type | Fused/Bridged System |

| Intramolecular SNAr | Bridged Pyridinophane |

| Condensation with 1,3-dicarbonyl | Pyrido[2,3-d]pyrimidine |

| Reaction with hydrazine (B178648) hydrate | Pyrazolo[3,4-b]pyridine |

Theoretical Structure Activity Relationship Sar Studies on 2 Chloro 6 Phenyl 4 Pyridinamine Derivatives

Correlation of Structural Modifications with Predicted Interactions

The 2-chloro-6-phenyl-4-pyridinamine scaffold presents several key positions for structural modification: the pyridine (B92270) core, the 4-amino group, the 2-chloro substituent, and the 6-phenyl ring. Theoretical SAR studies focus on how alterations at these sites are predicted to affect interactions with a biological target, often a protein kinase.

The Pyridine Core: The nitrogen atom in the pyridine ring is a critical hydrogen bond acceptor, often interacting with hinge region residues in kinase binding sites. Modifications that alter the basicity and electronic properties of this nitrogen can significantly impact binding affinity.

The 4-Amino Group: This group typically acts as a crucial hydrogen bond donor. Substitutions on this amine can modulate its hydrogen-bonding capacity and introduce new interactions. For instance, acylation or alkylation could introduce steric bulk or additional interaction points. SAR analysis often reveals that mono-substitution is tolerated, while di-substitution can lead to a loss of activity due to steric hindrance.

The 2-Chloro Substituent: The chlorine atom is an electron-withdrawing group that can influence the electronics of the entire pyridine ring. It can also form halogen bonds or occupy small hydrophobic pockets within the target's binding site. Replacing the chlorine with other halogens (e.g., F, Br) or small alkyl groups (e.g., methyl) would systematically probe the role of size, lipophilicity, and electronegativity at this position. mdpi.com

The 6-Phenyl Ring: This aromatic ring is predicted to engage in hydrophobic and π-stacking interactions. Substitutions on this ring are a primary focus for optimization. Electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -CF3, -CN) at the ortho, meta, or para positions can fine-tune the electronic and steric profile of the molecule, potentially leading to improved potency and selectivity. Studies on similar heterocyclic scaffolds show that the position and nature of these substituents greatly influence biological activity. mdpi.comnih.gov For example, adding methoxy groups has been shown to decrease the IC50 value in some pyridine derivatives, indicating increased activity. mdpi.com

A hypothetical SAR table for modifications on the 6-phenyl ring might look as follows:

| Compound ID | R-Group (on Phenyl Ring) | Predicted Interaction Type | Predicted Relative Potency |

| Deriv-01 | H | Hydrophobic | Baseline |

| Deriv-02 | 4-OCH3 | H-bond acceptor, Hydrophobic | +++ |

| Deriv-03 | 4-CF3 | Hydrophobic, Dipole | ++ |

| Deriv-04 | 3-Cl | Halogen bond, Hydrophobic | ++ |

| Deriv-05 | 4-OH | H-bond donor/acceptor | + |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the structural properties of compounds with their biological activities. wikipedia.orgnih.gov For a series of this compound derivatives, a QSAR model can be developed to predict the activity of unsynthesized analogs, thereby guiding design optimization. nih.govmdpi.com

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govmdpi.com These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields surrounding the aligned molecules. mdpi.comnih.gov

CoMFA: This method calculates steric and electrostatic fields to generate contour maps. A CoMFA model for this compound derivatives might reveal that bulky, electropositive substituents on the phenyl ring are favorable for activity, while steric hindrance near the 4-amino group is detrimental.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic and hydrogen-bonding properties, providing a more detailed picture. nih.gov For instance, a CoMSIA map could indicate that a hydrogen bond acceptor at the para-position of the phenyl ring would significantly enhance potency.

The statistical robustness of a QSAR model is crucial for its predictive power. nih.gov Key statistical parameters include the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good predictive ability. nih.gov

A summary of a hypothetical 3D-QSAR model for this series could be presented as follows:

| Model | q² (LOO) | r² | Optimal No. of Components | Standard Error of Prediction (SEP) | F-value |

| CoMFA | 0.615 | 0.952 | 5 | 0.211 | 154.7 |

| CoMSIA | 0.688 | 0.971 | 6 | 0.189 | 175.2 |

Pharmacophore Modeling and Ligand-Based Design Principles

In the absence of a known 3D structure of the biological target, ligand-based design principles, such as pharmacophore modeling, are employed. medchemexpress.com A pharmacophore model represents the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect.

For the this compound scaffold, a pharmacophore model could be generated based on a set of known active analogs. The key pharmacophoric features would likely include:

Hydrogen Bond Acceptor (HBA): The pyridine nitrogen atom.

Hydrogen Bond Donor (HBD): The N-H bond of the 4-amino group.

Aromatic Ring (AR): The 6-phenyl group.

Hydrophobic Feature (HY): The chloro-substituted part of the pyridine ring or the phenyl ring itself.

Once developed, this pharmacophore model serves as a 3D query to screen virtual compound databases for new molecules that match the required features, potentially identifying novel and diverse chemical scaffolds with the desired activity. wikipedia.org

Influence of Stereochemistry on Molecular Recognition

Stereochemistry plays a fundamental role in pharmacology, as biological macromolecules like enzymes and receptors are chiral. researchgate.net While the parent compound this compound is achiral, the introduction of chiral centers in its derivatives can lead to stereoisomers (enantiomers and diastereomers) with markedly different biological activities, metabolic fates, and toxicities. nih.gov

For example, modifying the 4-amino group with a chiral substituent, such as (R)- or (S)-1-phenylethanol, would create diastereomers. One isomer may fit optimally into the target's binding site, achieving high potency, while the other may bind weakly or not at all due to steric clashes. Theoretical modeling studies, particularly molecular docking, can predict these differences in binding affinity and orientation between stereoisomers, guiding the synthesis of the more active isomer. Studies have shown that for some chiral compounds, one enantiomer is active while the other can be associated with toxic side effects.

Application of Chemoinformatics for Virtual Library Design

Chemoinformatics employs computational tools to manage, analyze, and model chemical and biological data. A key application in drug discovery is the design and screening of virtual compound libraries. creative-biolabs.com Virtual screening is a computational technique used to search large libraries of small molecules to identify structures most likely to bind to a target. medchemexpress.comwikipedia.org

Starting with the this compound scaffold, chemoinformatics tools can be used to create a vast virtual library by systematically enumerating various substituents at the designated modification sites (4-amino, 2-position, and 6-phenyl ring). This process can generate millions of virtual compounds. creative-biolabs.com

This library can then be filtered and screened using several methods:

Property-Based Filtering: Compounds are filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and removal of toxicophores.

Pharmacophore-Based Screening: The library is screened against a validated pharmacophore model to select molecules that match the key features. medchemexpress.com

Docking-Based Screening: The remaining compounds are docked into the 3D structure of the biological target, and their binding affinities are scored to rank them for potential synthesis and biological testing.

This approach accelerates the hit-to-lead process by prioritizing the synthesis of compounds with the highest probability of being active, saving significant time and resources. medchemexpress.com

Advanced Applications of 2 Chloro 6 Phenyl 4 Pyridinamine and Its Chemical Derivatives

Utilization as a Versatile Intermediate in Fine Chemical Synthesis

The reactivity of 2-Chloro-6-phenyl-4-pyridinamine is dominated by the presence of the chloro and amino functional groups, which can be selectively targeted to generate a diverse array of derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the amino group at the 4-position can undergo a variety of transformations, including acylation, alkylation, and participation in condensation reactions.

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions. For instance, the chlorine atom can be readily displaced in Suzuki-Miyaura coupling reactions to introduce new aryl or heteroaryl substituents at the 2-position. Similarly, the Buchwald-Hartwig amination allows for the formation of new carbon-nitrogen bonds by coupling the chloro-substituted pyridine (B92270) with a wide range of primary and secondary amines. These reactions are fundamental in the synthesis of complex molecules with applications in medicinal chemistry and materials science.

The amino group also provides a handle for further functionalization. It can be acylated to form amides, which can modulate the electronic properties of the pyridine ring or serve as precursors for more complex structures. Furthermore, the amino group can be diazotized and subsequently replaced with other functional groups, although this is less common for aminopyridines compared to anilines.

The versatility of this intermediate is further demonstrated by its use in the synthesis of substituted pyridines. For example, the reaction of the amino group with various reagents can lead to the formation of new heterocyclic rings fused to the pyridine core.

Table 1: Examples of Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-6-phenyl-4-pyridinamine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Substituted-6-phenyl-2,4-pyridinediamine |

| Acylation | Acyl chloride or anhydride, base | N-(2-Chloro-6-phenylpyridin-4-yl)amide |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., alkoxide, thiol) | 2-Substituted-6-phenyl-4-pyridinamine |

Role in Ligand Design for Organometallic Catalysis

The pyridine nitrogen and the exocyclic amino group of this compound provide potential coordination sites for metal ions, making it an interesting scaffold for the design of ligands for organometallic catalysis. The bidentate chelation of a metal center by both the pyridine nitrogen and the amino nitrogen can form a stable five-membered ring, a common motif in coordination chemistry.

Modification of the amino group or the phenyl ring can be used to tune the steric and electronic properties of the resulting ligand. For example, the introduction of bulky substituents on the phenyl ring can create a chiral environment around the metal center, which is crucial for asymmetric catalysis. The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups, which in turn influences the reactivity of the metal catalyst.

While direct catalytic applications of complexes derived from this compound are not extensively reported, the broader class of aminopyridine ligands has been successfully employed in a variety of catalytic transformations. These include hydrogenation, hydroformylation, and C-C bond-forming reactions. The potential for this compound and its derivatives in this field remains an active area of research.

Building Block in the Construction of Functional Materials and Polymers

The rigid, aromatic structure of this compound, combined with its reactive functional groups, makes it an attractive building block for the synthesis of functional materials and polymers. The phenyl and pyridine rings can participate in π-π stacking interactions, which can lead to self-assembly and the formation of ordered structures.

The amino and chloro groups provide sites for polymerization. For instance, the amino group can react with diacyl chlorides or diisocyanates to form polyamides and polyureas, respectively. The chloro group can be used in polycondensation reactions, such as Suzuki polycondensation, to create conjugated polymers with interesting electronic and optical properties. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Furthermore, the pyridine nitrogen can be protonated or coordinated to metal ions, which can be used to control the properties of the resulting materials. For example, protonation can alter the solubility and electronic properties of a polymer, while coordination to metal ions can lead to the formation of coordination polymers with porous structures, which could be used for gas storage or catalysis.

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Monomer Functionalization | Potential Application |

| Polyamide | Reaction of the amino group with a diacyl chloride | High-performance plastics |

| Polyurea | Reaction of the amino group with a diisocyanate | Elastomers, coatings |

| Conjugated Polymer | Suzuki polycondensation via the chloro group | Organic electronics |

| Coordination Polymer | Coordination of the pyridine nitrogen to metal ions | Gas storage, catalysis |

Precursor in the Development of Complex Heterocyclic Frameworks

The presence of multiple reactive sites on the this compound scaffold makes it an excellent precursor for the synthesis of complex, fused heterocyclic frameworks. The amino and chloro groups can participate in intramolecular cyclization reactions to form new rings fused to the pyridine core.

For instance, the amino group can react with a suitably functionalized substituent introduced at the 2-position (via displacement of the chlorine) to form a new five- or six-membered ring. This strategy has been used to synthesize a variety of fused systems, including pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are important scaffolds in medicinal chemistry. nih.gov

The reaction of the amino group with various carbon- and nitrogen-based electrophiles can also lead to the formation of fused heterocycles. For example, reaction with β-ketoesters can lead to the formation of pyridopyrimidones, while reaction with dicarbonyl compounds can yield other complex heterocyclic systems. The versatility of these reactions allows for the generation of a large library of diverse heterocyclic compounds from a single, readily available starting material.

Exploration in Coordination Chemistry for Supramolecular Assembly

The ability of the pyridine nitrogen in this compound to coordinate to metal ions makes it a useful component in the construction of supramolecular assemblies. The directionality of the metal-ligand bond, combined with other non-covalent interactions such as hydrogen bonding and π-π stacking, can be used to control the self-assembly of molecules into well-defined, higher-order structures.

The amino group can participate in hydrogen bonding, acting as both a donor and an acceptor. This, in conjunction with the coordinating ability of the pyridine nitrogen, allows for the formation of intricate hydrogen-bonded networks and coordination polymers. The phenyl group can also contribute to the stability of these assemblies through π-π stacking interactions.

By carefully designing the substituents on the this compound scaffold, it is possible to program the self-assembly process to generate specific supramolecular architectures, such as discrete molecular cages, one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. These materials can have applications in areas such as molecular recognition, sensing, and catalysis.

Q & A

Q. What are the established synthetic pathways for 2-Chloro-6-phenyl-4-pyridinamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include nucleophilic substitution to introduce the chloro group and Suzuki-Miyaura coupling for phenyl ring attachment . Optimization involves:

- Temperature control (e.g., reflux in chloroform at 0–10°C for sensitive intermediates) .

- Catalyst selection (e.g., palladium catalysts for cross-coupling reactions) .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Yields can be improved by adjusting solvent polarity and stoichiometric ratios of reagents.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions. For example, the chloro group at position 2 shows a distinct downfield shift (~7.5 ppm in ) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 245.08) .

- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity .

Q. How can researchers evaluate the biological activity of this compound in vitro?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases) using fluorogenic substrates .

- Cell Viability Studies : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (0.1–100 µM) .

- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps and electrostatic potentials .

- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate aqueous environments .

- Validation : Compare computed vibrational frequencies (IR) with experimental data to refine parameters .

Q. How can crystallographic studies resolve ambiguities in the hydrogen-bonding network of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL for structure solution; analyze hydrogen bonds via graph-set notation (e.g., R(8) motifs) .

- Challenges : Disorder in the phenyl ring may require constraints (ISOR/DFIX) during refinement .

Q. How do structural modifications to this compound influence its bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace the chloro group with fluorophenyl or sulfanyl moieties to assess steric/electronic effects .

- SAR Analysis : Compare IC values of analogs (see table below) to identify critical substituents :

| Substituent | Bioactivity (IC, µM) | Target |

|---|---|---|

| 2-Chloro-6-phenyl | 0.45 ± 0.02 | Kinase A |

| 2-Fluoro-6-(4-ClPh) | 1.20 ± 0.10 | Kinase A |

| 2-Sulfanyl-6-phenyl | >10 | Kinase A |

- Computational Docking : AutoDock Vina to predict binding poses and affinity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.